molecular formula C21H12Cl2N2O3 B11652014 2-(3,4-dichlorophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide

2-(3,4-dichlorophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11652014
M. Wt: 411.2 g/mol
InChI Key: OALXNZWTBQJHHN-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenyl and isoindole moieties, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorophenyl isocyanate with a suitable isoindole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For instance, the reaction of 3,4-dichlorophenyl isocyanate with isoindole derivatives can be optimized using automated reactors that control temperature, pressure, and reactant flow rates .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,4-dichlorophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dichlorophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its isoindole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H12Cl2N2O3

Molecular Weight

411.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1,3-dioxo-N-phenylisoindole-5-carboxamide

InChI

InChI=1S/C21H12Cl2N2O3/c22-17-9-7-14(11-18(17)23)25-20(27)15-8-6-12(10-16(15)21(25)28)19(26)24-13-4-2-1-3-5-13/h1-11H,(H,24,26)

InChI Key

OALXNZWTBQJHHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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